molecular formula C9H19FN2 B1489319 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine CAS No. 2098082-55-2

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine

Cat. No.: B1489319
CAS No.: 2098082-55-2
M. Wt: 174.26 g/mol
InChI Key: GAQDTWWIDZCOLT-UHFFFAOYSA-N
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Description

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is a chemical compound that belongs to the class of fluorinated piperidines It is characterized by the presence of a fluoromethyl group attached to the piperidine ring, which is further connected to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine typically involves the following steps:

  • Fluoromethylation: : The starting material, piperidine, undergoes fluoromethylation to introduce the fluoromethyl group at the 3-position of the piperidine ring.

  • Amination: : The fluoromethylated piperidine is then subjected to amination to attach the propylamine chain at the 1-position of the piperidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form corresponding oxo-compounds.

  • Reduction: : Reduction reactions can be performed to reduce any functional groups present in the compound.

  • Substitution: : Substitution reactions can occur at different positions on the piperidine ring or the propylamine chain.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

  • Oxidation: : Formation of corresponding oxo-compounds.

  • Reduction: : Formation of reduced derivatives.

  • Substitution: : Formation of substituted derivatives at different positions.

Scientific Research Applications

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine has several applications in scientific research:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: : The compound can be used in biological studies to investigate its interaction with various biomolecules.

  • Medicine: : It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: : It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The fluoromethyl group enhances the compound's binding affinity to certain receptors, leading to its biological activity.

Comparison with Similar Compounds

3-(3-(Fluoromethyl)piperidin-1-yl)propan-1-amine is unique due to its fluoromethyl group, which differentiates it from other piperidine derivatives. Similar compounds include:

  • 3-(3-(Piperidin-1-yl)propyl)indoles

  • 3-(3-(Piperidin-1-yl)propyl)phenyl derivatives

  • 3-(4-Fluoro-phenyl)-1-(4-piperidin-1-yl-phenyl)-propenone

These compounds share structural similarities but differ in their functional groups and biological activities.

Properties

IUPAC Name

3-[3-(fluoromethyl)piperidin-1-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19FN2/c10-7-9-3-1-5-12(8-9)6-2-4-11/h9H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQDTWWIDZCOLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCCN)CF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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